molecular formula C3H2F2N2 B12981650 2,5-Difluoro-1H-imidazole CAS No. 89676-70-0

2,5-Difluoro-1H-imidazole

Cat. No.: B12981650
CAS No.: 89676-70-0
M. Wt: 104.06 g/mol
InChI Key: VJNDMYVTPKKIBG-UHFFFAOYSA-N
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Description

2,5-Difluoro-1H-imidazole is a fluorinated derivative of imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-1H-imidazole typically involves the fluorination of imidazole derivatives. One common method is the direct fluorination of imidazole using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow fluorination processes. These methods ensure higher yields and better control over reaction parameters, making the production process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions: 2,5-Difluoro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-CPBA; typically carried out in an organic solvent like dichloromethane.

    Reduction: LiAlH4; reactions are usually performed in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles like amines or thiols; reactions are conducted in polar aprotic solvents such as dimethylformamide (DMF).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroimidazole oxides, while substitution reactions can produce a variety of substituted imidazole derivatives.

Scientific Research Applications

2,5-Difluoro-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 2,5-Difluoro-1H-imidazole involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This can lead to inhibition of enzymes or disruption of cellular processes, depending on the specific application.

Comparison with Similar Compounds

  • 2-Fluoro-1H-imidazole
  • 4,5-Difluoro-1H-imidazole
  • 1-Methyl-2,5-difluoro-1H-imidazole

Comparison: Compared to its analogs, 2,5-Difluoro-1H-imidazole exhibits unique properties due to the specific positioning of the fluorine atoms

Properties

CAS No.

89676-70-0

Molecular Formula

C3H2F2N2

Molecular Weight

104.06 g/mol

IUPAC Name

2,5-difluoro-1H-imidazole

InChI

InChI=1S/C3H2F2N2/c4-2-1-6-3(5)7-2/h1H,(H,6,7)

InChI Key

VJNDMYVTPKKIBG-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=N1)F)F

Origin of Product

United States

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